molecular formula C13H17N3O B4561433 (4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE

(4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE

Cat. No.: B4561433
M. Wt: 231.29 g/mol
InChI Key: VSUMQWFNWHEZNK-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE is a compound that features both piperazine and pyridine moieties Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, while pyridine is a six-membered aromatic ring with one nitrogen atom

Scientific Research Applications

(4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE typically involves the reaction of 4-allylpiperazine with 3-pyridylmethanone under specific conditions. One common method is the nucleophilic substitution reaction where the nitrogen atom in piperazine attacks the carbonyl carbon in pyridylmethanone, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst like palladium or copper to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The carbonyl group in the pyridine moiety can be reduced to an alcohol.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which (4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE apart from similar compounds is its unique combination of piperazine and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-prop-2-enylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-6-15-7-9-16(10-8-15)13(17)12-4-3-5-14-11-12/h2-5,11H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUMQWFNWHEZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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